molecular formula C10H11NO4 B14267130 4-{[(Furan-2-yl)methyl](methyl)amino}-4-oxobut-2-enoic acid CAS No. 133815-99-3

4-{[(Furan-2-yl)methyl](methyl)amino}-4-oxobut-2-enoic acid

Katalognummer: B14267130
CAS-Nummer: 133815-99-3
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: COKMFRAYOXGOHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid typically involves the reaction of furan derivatives with appropriate amines and carboxylic acids. One common method involves the condensation of furan-2-carboxaldehyde with methylamine, followed by the addition of a carboxylic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Bis({[(furan-2-yl)methyl]amino})benzoic acid
  • 4-chloro-2-{[(furan-2-yl)methyl]amino}benzoic acid
  • 5-methyl-2-(2-furfuryl)-furan

Uniqueness

4-{(Furan-2-yl)methylamino}-4-oxobut-2-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

133815-99-3

Molekularformel

C10H11NO4

Molekulargewicht

209.20 g/mol

IUPAC-Name

4-[furan-2-ylmethyl(methyl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H11NO4/c1-11(7-8-3-2-6-15-8)9(12)4-5-10(13)14/h2-6H,7H2,1H3,(H,13,14)

InChI-Schlüssel

COKMFRAYOXGOHR-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CO1)C(=O)C=CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.